molecular formula C14H26N2O5 B13919973 Tert-butyl 4-(1,3-dimethoxy-1-oxopropan-2-yl)piperazine-1-carboxylate

Tert-butyl 4-(1,3-dimethoxy-1-oxopropan-2-yl)piperazine-1-carboxylate

Cat. No.: B13919973
M. Wt: 302.37 g/mol
InChI Key: YMQMMWFOBZSFDN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1,3-dimethoxy-1-oxopropan-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

The synthesis of tert-butyl 4-(1,3-dimethoxy-1-oxopropan-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 1,3-dimethoxy-2-propanone under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(1,3-dimethoxy-1-oxopropan-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-(1,3-dimethoxy-1-oxopropan-2-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: It serves as a building block in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1,3-dimethoxy-1-oxopropan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Tert-butyl 4-(1,3-dimethoxy-1-oxopropan-2-yl)piperazine-1-carboxylate can be compared with other similar compounds such as:

Properties

Molecular Formula

C14H26N2O5

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl 4-(1,3-dimethoxy-1-oxopropan-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H26N2O5/c1-14(2,3)21-13(18)16-8-6-15(7-9-16)11(10-19-4)12(17)20-5/h11H,6-10H2,1-5H3

InChI Key

YMQMMWFOBZSFDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(COC)C(=O)OC

Origin of Product

United States

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